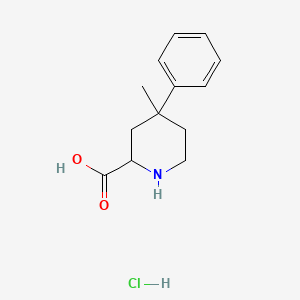![molecular formula C19H37NO5Si B14782101 1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyldimethylsilyloxy groups. Its molecular formula is C18H35NO5Si.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and tert-butyldimethylsilyloxy groups are introduced through specific reactions such as alkylation and silylation.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at certain sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-butene
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-propylpyrrolidine
Uniqueness
Compared to similar compounds, (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and tert-butyldimethylsilyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H37NO5Si |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3 |
Clé InChI |
GNNOCKGGURGXCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)




![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)

![2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B14782096.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
![3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14782104.png)
